6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one
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Overview
Description
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furochromenone core, which is fused with a benzodioxole moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved by reacting a suitable phenol derivative with methoxy-substituted benzene under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the furochromenone core. This step often requires the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-7-(6-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromen-8-one
- 5,7-Dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one stands out due to its unique furochromenone core and the specific positioning of methoxy groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H16O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydrofuro[3,4-b]chromen-1-one |
InChI |
InChI=1S/C20H16O7/c1-22-11-3-4-12-13(7-11)27-16-8-24-20(21)18(16)17(12)10-5-14(23-2)19-15(6-10)25-9-26-19/h3-7,17H,8-9H2,1-2H3 |
InChI Key |
WABKWFNCJFJSQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(O2)COC3=O)C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
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